molecular formula C15H17NO2 B13505450 rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13505450
M. Wt: 243.30 g/mol
InChI Key: UORZCPZFZNBVDZ-UHIISALHSA-N
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Description

This compound belongs to the cyclopentaquinoline carboxylic acid family, characterized by a fused cyclopentane-quinoline scaffold with a carboxylic acid group at position 4 and methyl substituents at positions 6 and 5. The stereochemistry (3aR,4S,9bS) indicates a racemic mixture with specific spatial arrangements critical for its interactions in biological or synthetic systems. Its molecular formula is C₁₄H₁₅NO₂, and molecular weight is 245.28 g/mol (derived from analogous compounds in and ). The compound is synthesized via chiral resolution or asymmetric catalysis, as suggested by its inclusion in chiral building block catalogs ().

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C15H17NO2/c1-8-6-7-12-10-4-3-5-11(10)14(15(17)18)16-13(12)9(8)2/h3-4,6-7,10-11,14,16H,5H2,1-2H3,(H,17,18)/t10-,11+,14-/m1/s1

InChI Key

UORZCPZFZNBVDZ-UHIISALHSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@@H]3C=CC[C@@H]3[C@@H](N2)C(=O)O)C

Canonical SMILES

CC1=C(C2=C(C=C1)C3C=CCC3C(N2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Construction of the Cyclopenta[c]quinoline Framework

The core structure is typically assembled through a Friedländer-type cyclization , which involves condensation of suitable ketones and amines. This approach is favored for its regioselectivity and efficiency in forming fused heterocyclic systems.

Key steps include:

Research findings:

  • Total synthesis protocols for related quinoline derivatives employ acid-catalyzed cyclizations at elevated temperatures, often utilizing polyphosphoric acid (PPA) or polyphosphoric acid derivatives as cyclization agents.

Stereoselective Formation of the Chiral Centers

The stereochemistry at the 3aR, 4S, and 9bS centers is established via:

  • Chiral auxiliary-mediated reactions: Employing chiral auxiliaries or chiral catalysts during key steps such as cyclization or addition reactions.
  • Asymmetric catalysis: Use of chiral Lewis acids or organocatalysts to induce stereoselectivity during cyclization or functionalization.

Research findings:

  • Asymmetric synthesis of cyclopenta[c]quinoline derivatives often utilizes chiral phosphoric acids or enantioselective organocatalysts, achieving high stereoselectivity.

Carboxylation to Introduce the Carboxylic Acid Group

The carboxylic acid at the 4-position is introduced via oxidation or carboxylation reactions :

  • Oxidation of side chains: If a methyl or aldehyde precursor is present, oxidation using reagents such as potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), or chromium(VI) reagents converts the side chain into a carboxylic acid.
  • Direct carboxylation: In some cases, directed lithiation of the aromatic ring followed by carbonation with carbon dioxide (CO₂) introduces the carboxyl group selectively.

Research insights:

  • Directed ortho-lithiation followed by CO₂ quenching is a common method for regioselective carboxylation of aromatic heterocycles.

Representative Synthetic Scheme

Step Reaction Type Reagents / Conditions Purpose
1 Condensation Aromatic ketone + Amine, acid catalyst Formation of quinoline core
2 Cyclization Heating with PPA or polyphosphoric acid Fused heterocycle formation
3 Alkylation Methyl iodide + K₂CO₃ Introduction of methyl groups at 6 and 7
4 Stereocenter establishment Chiral catalysts or auxiliaries Stereoselective formation at chiral centers
5 Oxidation KMnO₄ or K₂Cr₂O₇ Conversion of side chains to carboxylic acid

Data Tables of Key Reagents and Conditions

Reaction Step Reagents Solvent / Conditions Yield / Remarks
Cyclization Polyphosphoric acid (PPA) Reflux, 4-8 hours High regioselectivity
Methylation Methyl iodide (MeI), K₂CO₃ Acetone, room temperature >80% yield
Carboxylation CO₂ gas Lithiated intermediate, low temperature Regioselective, moderate to high yield
Stereoselective synthesis Chiral phosphoric acids Ambient or low temperature Enantioselectivity >90%

Research Findings and Notable Variations

  • Total synthesis methodologies from natural products highlight the importance of protecting groups to prevent side reactions during methylation and oxidation steps.
  • Asymmetric catalysis has been successfully employed to control stereochemistry, with chiral catalysts such as BINOL-derived phosphoric acids providing high enantiomeric excess.
  • Oxidation techniques are optimized to prevent over-oxidation or degradation of sensitive heterocyclic cores.

Chemical Reactions Analysis

rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key analogues differ in substituent type, position, and stereochemistry. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound 6,7-dimethyl C₁₄H₁₅NO₂ 245.28 High lipophilicity; chiral centers critical for binding
(3aR,4S,9bS)-6-methyl-9-nitro 6-methyl, 9-nitro C₁₃H₁₂N₂O₄ 274.28 Enhanced electrophilicity due to nitro group; used in drug discovery
(3aR,4S,9bS)-6-fluoro 6-fluoro C₁₃H₁₂FNO₂ 233.24 Lower lipophilicity; potential for hydrogen bonding
8-(ethoxycarbonyl) 8-ethoxycarbonyl C₁₆H₁₇NO₄ 287.31 Increased steric bulk; ester functionality for prodrug design
(3aR,4S,9bS)-8-cyano 8-cyano C₁₄H₁₂N₂O₂ 240.26 Polar group enhances solubility; nitrile reactivity
(3aR,4S,9bS)-8-nitro 8-nitro C₁₂H₁₀N₂O₄ 246.22 Strong electron-withdrawing effects; impacts π-π stacking
(3aR,4S,11cS)-benzo-fused analogue Benzannulation at position 11c C₁₇H₁₅NO₂ 265.31 Expanded aromatic system; altered binding affinity

Key Differences in Physicochemical and Functional Properties

  • Lipophilicity: The 6,7-dimethyl substituents in the target compound increase lipophilicity compared to polar derivatives like the 8-cyano or 6-fluoro analogues .
  • Electronic Effects : Nitro groups (e.g., 9-nitro in ) introduce strong electron-withdrawing effects, altering reactivity in nucleophilic substitution or redox reactions .
  • Stereochemical Impact : The benzo-fused analogue () demonstrates how annulation modifies steric hindrance and π-π interactions in receptor binding .

Biological Activity

rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound belonging to the cyclopenta[c]quinoline family. Its unique bicyclic structure and functional groups contribute to its notable biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H17NO2
  • Molecular Weight : 243.31 g/mol
  • CAS Number : 2679951-06-3

The compound features a carboxylic acid group at the 4-position, which is critical for its biological interactions. The presence of methyl groups enhances its lipophilicity and may influence its binding affinity to biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism involves:

  • Enzyme Inhibition : It inhibits key enzymes involved in tumor growth and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increases ROS levels leading to oxidative stress in cancer cells.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in cell cultures. The potential mechanisms include:

  • Inhibition of NF-kB Pathway : This pathway is crucial in mediating inflammatory responses.
  • Modulation of COX Enzymes : The compound may inhibit cyclooxygenase enzymes which are involved in prostaglandin synthesis.

Analgesic Activity

The analgesic effects of this compound have been explored in animal models. Results indicate:

  • Pain Relief : Significant reduction in pain responses in models of acute and chronic pain.
  • Mechanism : Possible modulation of opioid receptors and inhibition of pain signaling pathways.

Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM.

Concentration (µM)Cell Viability (%)
0100
585
1060
1530

Study 2: Anti-inflammatory Effects

In an animal model of induced inflammation (carrageenan-induced paw edema), the administration of the compound significantly reduced paw swelling compared to control groups.

Time (hours)Paw Edema (mm) ControlPaw Edema (mm) Treatment
000
152
283
3104

Q & A

Q. What are the key considerations for designing a multi-step synthesis route for this compound?

Methodological Answer: Synthesis typically involves cyclization reactions followed by functionalization. A common strategy includes:

  • Step 1 : Formation of the cyclopentaquinoline core via Diels-Alder or photochemical cycloaddition.
  • Step 2 : Methylation at the 6- and 7-positions using methyl halides or dimethyl sulfate under basic conditions.
  • Step 3 : Carboxylic acid introduction via oxidation (e.g., KMnO₄) of a methyl or hydroxymethyl group. Reaction conditions (temperature, pH, solvent polarity) must be tightly controlled to avoid side products like over-oxidation or racemization .

Q. How can the stereochemical integrity of the (3aR,4S,9bS) configuration be verified post-synthesis?

Methodological Answer: Use a combination of:

  • X-ray crystallography for absolute configuration determination.
  • Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) to assess enantiopurity.
  • NMR spectroscopy (e.g., NOESY) to confirm spatial relationships between protons in the cyclopentaquinoline scaffold .

Q. What analytical techniques are critical for characterizing its purity and stability?

Methodological Answer:

  • HPLC-MS : Quantify impurities (e.g., dimethylated byproducts) and monitor degradation under stress conditions (heat, light).
  • Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for the carboxylic acid moiety.
  • pH-dependent solubility studies : Determine stability in aqueous buffers (pH 2–9) relevant to biological assays .

Advanced Research Questions

Q. How can conflicting bioactivity data in enzyme inhibition assays be resolved?

Methodological Answer: Discrepancies often arise from:

  • Enantiomeric interference : Separate racemic mixtures using preparative chiral chromatography (e.g., SFC) and test individual enantiomers .
  • Buffer compatibility : Test activity in multiple buffer systems (e.g., Tris vs. HEPES) to rule out ionic strength effects on the carboxylate group.
  • Molecular docking validation : Compare binding poses in silico (using AutoDock Vina) with experimental IC₅₀ values to identify false positives .

Q. What strategies mitigate racemization during derivatization of the carboxylic acid group?

Methodological Answer:

  • Protecting group selection : Use sterically hindered groups like tert-butyl esters instead of methyl esters to reduce base-induced racemization.
  • Low-temperature reactions : Perform acylations at −20°C in aprotic solvents (e.g., DMF) with coupling agents like HATU.
  • In situ monitoring : Track optical rotation or use circular dichroism (CD) spectroscopy during reaction progression .

Q. How do steric and electronic effects of the 6,7-dimethyl groups influence regioselectivity in further functionalization?

Methodological Answer:

  • Steric effects : The methyl groups hinder electrophilic substitution at the 8-position, directing reactions to the 2- or 3-positions.
  • Electronic effects : Methyl groups act as electron donors, increasing electron density at the quinoline nitrogen, which can be leveraged for metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura at the 4-position). Computational modeling (DFT) is recommended to predict reactivity hotspots .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported LogP values?

Methodological Answer:

  • Experimental validation : Use shake-flask method (octanol/water) with UV-Vis quantification instead of relying on computational tools like XLogP3.
  • Ionization correction : Account for the carboxylic acid’s pKa (~4.5) by measuring LogD at pH 7.4 .

Q. Why might cytotoxicity assays yield variable results across cell lines?

Methodological Answer:

  • Membrane permeability : Use transporter inhibitors (e.g., cyclosporine A for P-gp) to assess efflux pump activity in resistant cell lines.
  • Metabolic stability : Perform LC-MS/MS to quantify intracellular concentrations and correlate with cytotoxicity .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction intermediates.
  • Design of Experiments (DoE) : Optimize parameters like catalyst loading and solvent ratio using response surface methodology .

Q. How to validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate a diazirine moiety into the carboxylate group for covalent binding studies.
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates treated with the compound .

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